4-嘧啶-2-基苯甲酰氯

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one was achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results . Another study reported the one-pot synthesis of a heterocyclic compound with a pyrimidine moiety, which was characterized using various spectroscopic techniques . Additionally, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas involved the reaction of 4-chloromethylbenzoyl isothiocyanate with different amines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative revealed its crystalline structure and optimized geometry using density functional theory (DFT) . Similarly, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl derivative was determined, and its geometric parameters were compared with DFT calculations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, condensation with aldehydes, and reactions with isothiocyanates . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring, which can be electron-withdrawing or electron-donating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, absorption ability, and reactivity. For instance, the phenylazopyrimidone dyes showed varying absorption abilities depending on the pH and solvent used, as well as the nature of the substituents . Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provide additional insights into the chemical behavior of these compounds .

科学研究应用

抗真菌应用

4-嘧啶-2-基苯甲酰氯衍生物已被探索其抗真菌特性。研究合成了 4-甲氧基-N,N-二甲基-6-(苯硫基)嘧啶-2-胺等化合物,该化合物对曲霉和黑曲霉等真菌表现出显着的抗真菌活性 (Jafar 等人,2017)。

光物理和电子性质

对 4-单取代嘧啶化合物的研究揭示了它们在光电应用中的潜力,因为它们具有明亮的荧光和优异的量子产率。这些特性使它们适用于双极发光材料 (Weng 等人,2013)。

抗癌应用

4-嘧啶-2-基苯甲酰氯的几种衍生物已被合成为在癌症治疗中的潜在用途。2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮等化合物对各种人类癌细胞系显示出有希望的抗增殖作用 (Mallesha 等人,2012)。

除草剂活性

含有 4-嘧啶-2-基苯甲酰氯的嘧啶衍生物已被开发为潜在的除草剂。这些化合物对某些植物(如芸薹属植物)表现出选择性除草剂活性 (Liu 和 Shi,2014)。

化学解毒

某些 4-嘧啶-2-基苯甲酰氯的衍生物已被研究其在化学解毒中的应用,特别是在治疗 HgCl2 诱导的毒性方面。这些化合物在形成汞-硒络合物方面显示出潜力,这可能有助于减轻汞毒性 (Sharma 等人,2018)。

抗菌活性

嘧啶衍生物,包括那些具有 4-嘧啶-2-基苯甲酰氯的衍生物,已显示出显着的抗菌活性。这使它们成为开发新型抗菌剂的潜在候选者 (Mallikarjunaswamy 等人,2017)。

安全和危害

“4-Pyrimidin-2-ylbenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water and liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that pyrimidine derivatives have been studied for their anticancer activity . The major mechanism of action in these cases was that the active compounds upregulated the expression of p-53 and downregulated the expression of caspase-3 .

Mode of Action

For instance, some pyrimidine derivatives have been found to upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

It’s known that pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It’s part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Result of Action

It’s known that some pyrimidine derivatives have shown anticancer activity by causing cell cycle arrest and apoptosis .

Action Environment

It’s generally known that factors such as temperature, ph, and presence of other substances can affect the action of chemical compounds .

属性

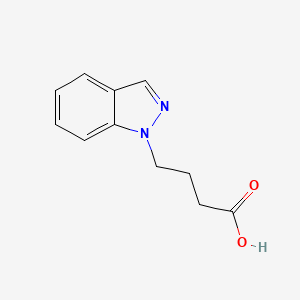

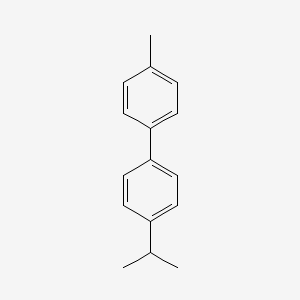

IUPAC Name |

4-pyrimidin-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFRTZZTRGGBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610695 | |

| Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

679806-84-9 | |

| Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

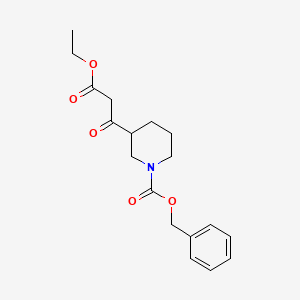

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

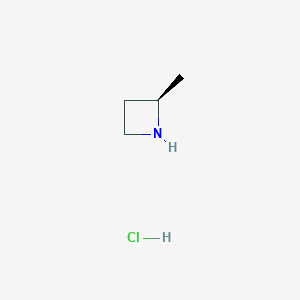

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)